Pam3-Cys-Ala-Gly
Overview
Description
S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is a synthetic lipopeptide known for its immunostimulatory properties. This compound is a derivative of bacterial lipoproteins and is often used in scientific research due to its ability to activate immune responses.
Mechanism of Action
Target of Action
Pam3-Cys-Ala-Gly, also known as 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid or S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine, is a synthetic bacterial lipopeptide . It primarily targets macrophages and B cells , acting as a potent activator .
Mode of Action
The compound interacts with Toll-like receptor 2 (TLR2) to induce an antimicrobial pathway . This interaction triggers the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin, ultimately resulting in the killing of intracellular Mycobacterium tuberculosis .
Biochemical Pathways
The activation of TLR2 by this compound leads to the induction of an antimicrobial pathway. This pathway involves the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin . The downstream effects include the activation of macrophages and B cells, leading to an enhanced immune response .
Pharmacokinetics
It’s known that macrophages efficiently take up this compound
Result of Action
The result of this compound’s action is the activation of macrophages and B cells, leading to an enhanced immune response . In vitro studies with human macrophages have shown that this compound triggers the release of significantly higher levels of TNF, IL-12, and IL-10 than controls .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation and delivery of the compound can affect its efficacy
Biochemical Analysis
Biochemical Properties
Pam3-Cys-Ala-Gly plays a significant role in biochemical reactions. It interacts with Toll-like receptor 2, inducing an antimicrobial pathway . This interaction triggers the activation of macrophages and B cells, which are crucial components of the immune system .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways and gene expression. Specifically, it activates macrophages and B cells, enhancing their ability to respond to microbial threats .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly Toll-like receptor 2 . This binding triggers a cascade of events leading to the activation of macrophages and B cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with Toll-like receptor 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine involves multiple steps. The process typically starts with the preparation of the lipid moiety, 2,3-bis(palmitoyloxy)propyl, which is then conjugated to the peptide sequence. The peptide is synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a solid resin. The lipid moiety is then attached to the peptide through a thioether bond formed between the cysteine residue and the lipid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The lipid moiety can be substituted with other fatty acids to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts and specific reaction conditions to ensure selective modification .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and lipid-modified derivatives .
Scientific Research Applications
S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid-peptide conjugation and its effects on molecular properties.
Biology: Acts as an immunostimulant, activating immune cells such as dendritic cells and macrophages.
Medicine: Investigated as a potential adjuvant in vaccine formulations to enhance immune responses.
Industry: Utilized in the development of synthetic vaccines and immunotherapeutics.
Comparison with Similar Compounds
Similar Compounds
Pam3CSK4: Another synthetic lipopeptide with similar immunostimulatory properties.
FSL-1: A lipopeptide that also activates TLR2 but has a different lipid moiety.
MALP-2: A natural lipopeptide derived from Mycoplasma that activates TLR2 and TLR6.
Uniqueness
S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is unique due to its specific lipid and peptide structure, which provides a balanced activation of immune responses with minimal side effects. Its synthetic nature allows for precise modifications to tailor its properties for specific research and therapeutic applications .
Properties
IUPAC Name |
2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELKZHAKCJIPSL-JYHYCRSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922566 | |
Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117858-54-5 | |
Record name | N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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